5-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a carboxamide group, which is further linked to a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]pyridine-3-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a “click” reaction, which involves the cycloaddition of an azide and an alkyne. This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.
Bromination of Pyridine: The pyridine ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform.
Coupling Reaction: The brominated pyridine is then coupled with the triazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the click reaction and bromination steps, ensuring higher yields and purity. Additionally, the use of automated systems for reaction monitoring and control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom on the pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The triazole ring can participate in redox reactions, which can modify the electronic properties of the compound.
Coupling Reactions: The carboxamide group can engage in coupling reactions with various nucleophiles, forming amide bonds with other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF (dimethylformamide).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized triazole derivatives.
Reduction Products: Reduced triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. The triazole ring is known for its ability to interact with various biological targets, making this compound a candidate for drug discovery and development.
Medicine
In medicine, this compound is studied for its potential therapeutic applications. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(2H-1,2,3-triazol-2-yl)pyridine: Lacks the carboxamide group but shares the brominated pyridine and triazole structure.
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-carboxamide: Similar structure but without the bromine atom.
Uniqueness
The presence of both the bromine atom and the carboxamide group in 5-bromo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]pyridine-3-carboxamide makes it unique. This combination enhances its reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-bromo-N-[2-(triazol-2-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN5O/c11-9-5-8(6-12-7-9)10(17)13-3-4-16-14-1-2-15-16/h1-2,5-7H,3-4H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTIHHCUDWCSAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)CCNC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.